molecular formula C36H28N6O6S4 B2367660 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide CAS No. 394229-18-6

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2367660
CAS No.: 394229-18-6
M. Wt: 768.9
InChI Key: DCKWCIWQUMORHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonyl-indole derivatives. This compound is characterized by its unique structure, which includes indole, sulfonyl, benzoyl, and thiazole moieties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: It can be used in the development of new materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by sulfonylation and benzoylation reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of large-scale reactors for the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can lead to a variety of substituted derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide stands out due to its unique combination of indole, sulfonyl, benzoyl, and thiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-[2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N6O6S4/c43-33(25-9-13-27(14-10-25)51(45,46)41-19-17-23-5-1-3-7-31(23)41)39-35-37-29(21-49-35)30-22-50-36(38-30)40-34(44)26-11-15-28(16-12-26)52(47,48)42-20-18-24-6-2-4-8-32(24)42/h1-16,21-22H,17-20H2,(H,37,39,43)(H,38,40,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKWCIWQUMORHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CSC(=N5)NC(=O)C6=CC=C(C=C6)S(=O)(=O)N7CCC8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N6O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.